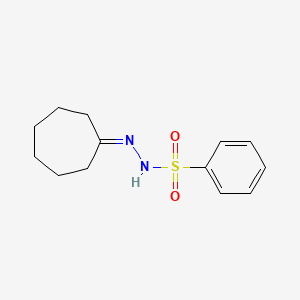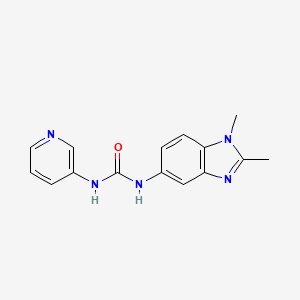![molecular formula C18H20N2O5 B5722837 3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of hydrazide derivatives and has shown promising results in various studies.
Mecanismo De Acción
DMBA induces oxidative stress by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells and tissues. These ROS and RNS can damage cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage. DMBA has been shown to activate various cellular signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMBA has been shown to induce DNA damage and mutations in cells, leading to the development of tumors in animal models. It has also been shown to cause neurodegeneration and oxidative stress-related damage in the brain. DMBA has been used to study the effects of oxidative stress on various biochemical and physiological processes such as inflammation, apoptosis, and cell signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBA has several advantages as a research tool. It is a potent inducer of oxidative stress and can be used to study the effects of oxidative stress on various cellular processes. DMBA is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, DMBA has some limitations. It is a toxic compound and requires careful handling and disposal. DMBA can also have non-specific effects on cells and tissues, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on DMBA. One area of research is the development of new compounds based on the structure of DMBA that can induce oxidative stress with greater specificity and potency. Another area of research is the use of DMBA to study the effects of oxidative stress on specific cellular processes and signaling pathways. Finally, DMBA can be used to study the effects of oxidative stress on the development and progression of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, DMBA is a synthetic compound that has been widely used in scientific research as a tool to investigate the role of oxidative stress in disease development. It induces oxidative stress by generating ROS and RNS in cells and tissues, leading to DNA damage and cell death. DMBA has several advantages as a research tool, but also has some limitations. Future research on DMBA will continue to shed light on the mechanisms of oxidative stress-related disorders and may lead to the development of new therapeutic strategies.
Métodos De Síntesis
DMBA can be synthesized by the reaction of 4-methoxybenzoyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form DMBA. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DMBA has been used in various scientific studies as a tool to investigate the role of oxidative stress in disease development. It has been shown to induce oxidative stress in cells and tissues, leading to DNA damage and cell death. DMBA has been used to study the mechanisms of carcinogenesis, neurodegenerative diseases, and other oxidative stress-related disorders.
Propiedades
IUPAC Name |
3,4-dimethoxy-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-7-4-12(5-8-14)10-17(21)19-20-18(22)13-6-9-15(24-2)16(11-13)25-3/h4-9,11H,10H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELXPUOPBNTZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)



![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)


![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)